
2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazines and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrimidine ring.
科学研究应用
2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
作用机制
The mechanism of action of 2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfonyl)-4-(1H-pyrazol-1-yl)pyridine
- 2-(Methylsulfonyl)-4-(1H-imidazol-4-yl)pyrimidine
- 2-(Methylsulfonyl)-4-(1H-triazol-4-yl)pyrimidine
Uniqueness
2-(Methylsulfonyl)-4-(1H-pyrazol-4-yl)pyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
属性
分子式 |
C8H8N4O2S |
|---|---|
分子量 |
224.24 g/mol |
IUPAC 名称 |
2-methylsulfonyl-4-(1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C8H8N4O2S/c1-15(13,14)8-9-3-2-7(12-8)6-4-10-11-5-6/h2-5H,1H3,(H,10,11) |
InChI 键 |
NOFMTAJZOHSUNS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


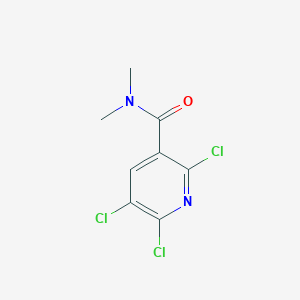
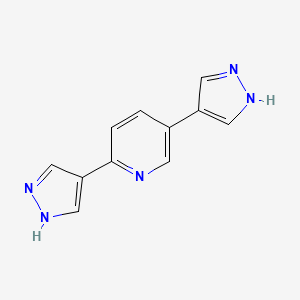
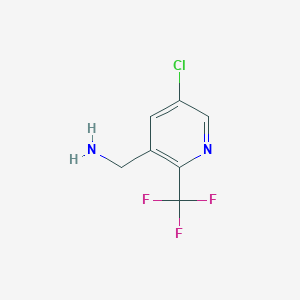
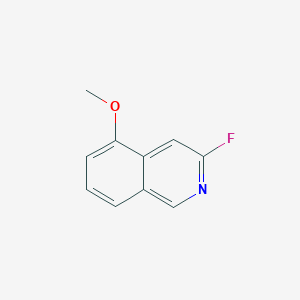
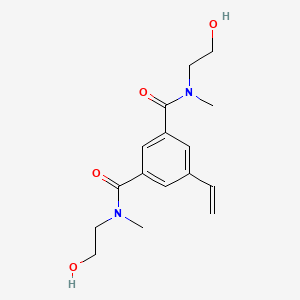
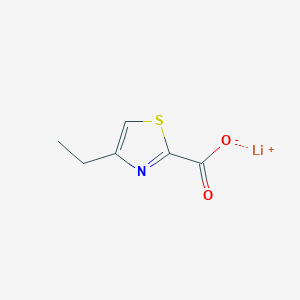
![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)
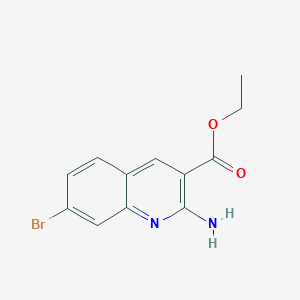
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B13660536.png)
![7-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660540.png)

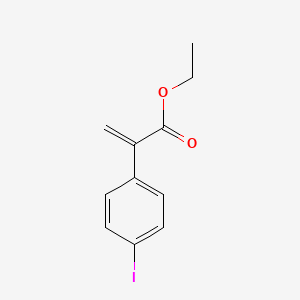
![3-((1H-Indol-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione trifluoroacetate](/img/structure/B13660554.png)
